molecular formula C17H19N3O4 B2934009 N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1798038-92-2

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2934009
CAS RN: 1798038-92-2
M. Wt: 329.356
InChI Key: SSDFMDIQUVQWEX-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, also known as OXA-2395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and neuronal signaling.

Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a valuable building block in organic synthesis. Its structure allows for various transformations, including oxidations , aminations , halogenations , and C-C bond formations such as alkenylations, alkynylations, and arylations. These transformations are crucial for creating complex molecules for further research and development .

Suzuki-Miyaura Coupling

The boronic ester moiety within the compound’s structure makes it a candidate for Suzuki-Miyaura coupling reactions. This application is significant in the pharmaceutical industry for constructing biaryl compounds, which are often found in drug molecules .

Protodeboronation

The compound can undergo protodeboronation , a process that removes the boron moiety from boronic esters. This reaction is essential for the synthesis of various organic molecules, particularly when the boron group is no longer needed after certain synthetic steps .

Anti-Markovnikov Hydromethylation

It can be used in a radical approach to achieve anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for adding a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .

Synthesis of Natural Products

The compound’s versatility in chemical reactions makes it suitable for the synthesis of complex natural products. For example, it has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B , which are alkaloids with potential biological activities .

Homologation Reactions

Homologation reactions, which involve the lengthening of carbon chains, can be facilitated by this compound. Such reactions are fundamental in the development of new chemical entities with varied chain lengths for testing in drug discovery .

Radical-Polar Crossover Reactions

This compound can participate in radical-polar crossover reactions , a method that combines radical and polar mechanisms to create complex molecules. This technique is particularly useful in synthesizing molecules with challenging stereochemistry .

Hydroboration-Deboronation Strategies

Lastly, the compound can be involved in hydroboration-deboronation strategies . This sequence is employed for the formal hydrogenation of unactivated alkenes to alkanes, an important transformation in synthetic chemistry .

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-7-3-5-12(9-14)15(24-2)11-19-16(21)17(22)20-13-6-4-8-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDFMDIQUVQWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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